L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine
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Overview
Description
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine is a peptide compound composed of seven amino acids: histidine, serine, serine, leucine, lysine, glycine, and leucine. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glycine) is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine sulfoxide or sulfone derivatives.
Scientific Research Applications
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
Semaglutide: A polypeptide used for treating type 2 diabetes.
Histrelin: A GnRH agonist used for treating central precocious puberty and advanced prostate cancer.
Uniqueness
L-Histidyl-L-seryl-L-seryl-L-leucyl-L-lysylglycyl-L-leucine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential applications. Unlike shorter peptides like Glycyl-L-histidyl-L-lysine, this heptapeptide may offer more complex interactions and functionalities.
Properties
CAS No. |
850789-26-3 |
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Molecular Formula |
C32H56N10O10 |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H56N10O10/c1-17(2)9-22(29(48)39-21(7-5-6-8-33)28(47)36-13-26(45)38-23(32(51)52)10-18(3)4)40-30(49)25(15-44)42-31(50)24(14-43)41-27(46)20(34)11-19-12-35-16-37-19/h12,16-18,20-25,43-44H,5-11,13-15,33-34H2,1-4H3,(H,35,37)(H,36,47)(H,38,45)(H,39,48)(H,40,49)(H,41,46)(H,42,50)(H,51,52)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
KGRQEJFONSVUPT-OOPVGHQCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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